2-Cyclohexyl-2-oxoacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyl-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCSZGFLUYCDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195873 | |
| Record name | alpha-Oxocyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4354-49-8 | |
| Record name | α-Oxocyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4354-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Oxocyclohexaneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004354498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Oxocyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-oxocyclohexaneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ALPHA-OXOCYCLOHEXANEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FDP7R48PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 Cyclohexyl 2 Oxoacetic Acid and Its Derivatives
Classical Synthetic Routes to 2-Cyclohexyl-2-oxoacetic Acid
The synthesis of this compound can be achieved through several established chemical transformations, including condensation reactions, multi-step sequences from simple precursors, and specific oxidative methods.
Condensation Reactions for α-Ketoacid Formation
Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. The Claisen condensation, a reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base, is a particularly effective method for generating β-keto esters, which are direct precursors to α-keto acids upon hydrolysis. uomustansiriyah.edu.iq
A viable route to this compound involves a mixed Claisen condensation. In this approach, an ester such as ethyl cyclohexylacetate can serve as the nucleophilic donor after deprotonation at the α-carbon. passeidireto.com This enolate then attacks an electrophilic acceptor ester that cannot form an enolate itself, such as diethyl oxalate (B1200264). tutorsglobe.comlibretexts.org The use of a non-enolizable acceptor like diethyl oxalate is crucial for directing the reaction and avoiding a complex mixture of products. libretexts.org The resulting product is ethyl 2-cyclohexyl-2-oxoacetate, which can then be hydrolyzed under acidic or basic conditions to yield the target this compound.
Another relevant condensation strategy involves the reaction of a ketone with glyoxylic acid. smolecule.comchemicalbook.com For instance, the synthesis of the analogous compound, 2-cycloheptyl-2-oxoacetic acid, can be achieved through the condensation of cycloheptanone (B156872) with glyoxylic acid under acidic conditions. smolecule.com This suggests a similar pathway is feasible starting from cyclohexanone (B45756) and glyoxylic acid to produce this compound.
Multi-Step Approaches from Readily Available Precursors
Multi-step synthesis provides the flexibility to construct complex molecules from simple, commercially available starting materials. A prominent multi-step approach for synthesizing this compound utilizes the Grignard reaction. wikipedia.org
This pathway begins with the preparation of a Grignard reagent, specifically cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide), from the corresponding cyclohexyl halide and magnesium metal in an anhydrous ether solvent. mnstate.eduthermofisher.combyjus.com This potent organometallic nucleophile is then reacted with a suitable electrophile like diethyl oxalate. The Grignard reagent adds to one of the ester carbonyl groups of diethyl oxalate. Subsequent acidic workup leads to the formation of ethyl 2-cyclohexyl-2-oxoacetate. The final step is the hydrolysis of this α-keto ester to afford this compound. It is imperative that these reactions are conducted under strictly anhydrous conditions, as Grignard reagents react readily with water, which would quench the reagent and halt the desired reaction. wikipedia.org
Alternatively, synthesis can commence from other precursors like cyclohexanecarboxaldehyde. orgsyn.orgchemicalbook.com This aldehyde could potentially be converted to the target α-keto acid through a series of steps, for example, via a cyanohydrin formation followed by hydrolysis and oxidation.
Oxidative Transformations in 2-Oxoacetic Acid Synthesis
Oxidation reactions are fundamental in converting various functional groups into the desired keto-acid moiety. A direct method for the synthesis of this compound is the oxidation of its corresponding α-hydroxy acid precursor, 2-cyclohexyl-2-hydroxyacetic acid. sigmaaldrich.com
This transformation from a secondary alcohol to a ketone can be accomplished using a variety of common oxidizing agents. Standard chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (chromium trioxide in sulfuric acid), are effective for this type of oxidation. Milder, more selective methods like the Swern oxidation or Dess-Martin periodinane (DMP) oxidation can also be employed to achieve the same conversion, often under less harsh conditions and with higher yields. The choice of oxidant depends on the substrate's sensitivity and the desired scale of the reaction.
Derivatization Strategies for this compound Analogues
The core structure of this compound can be readily modified to produce a variety of ester and amide analogues, expanding its utility in chemical synthesis and medicinal chemistry.
Synthesis of Esters (e.g., Ethyl 2-Cyclohexyl-2-oxoacetate, Methyl 2-Cyclohexyl-2-oxoacetate)
The ester derivatives of this compound are key intermediates and synthetic targets themselves. As previously mentioned, the ethyl ester, ethyl 2-cyclohexyl-2-oxoacetate, is directly synthesized via the Claisen condensation of ethyl cyclohexylacetate with diethyl oxalate or through the reaction of a cyclohexyl Grignard reagent with diethyl oxalate. passeidireto.comlibretexts.org
The methyl ester, methyl 2-cyclohexyl-2-oxoacetate, can be prepared using analogous methods, for instance, by using methyl cyclohexylacetate in a Claisen condensation with dimethyl oxalate.
Alternatively, both the ethyl and methyl esters can be prepared by direct esterification of this compound. This classic reaction, known as Fischer esterification, involves heating the carboxylic acid with the corresponding alcohol (ethanol or methanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and typically, the alcohol is used in excess or water is removed to drive the equilibrium towards the formation of the ester product.
Table 1: Properties of this compound Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl 2-cyclohexyl-2-oxoacetate | C10H16O3 | 184.23 | 13275-31-5 |
| Methyl 2-cyclohexyl-2-oxoacetate | C9H14O3 | 170.21 | 62783-63-5 |
Synthesis of Amides (e.g., 2-(Cyclohexylamino)-2-oxoacetic Acid)
Amide derivatives of this compound are synthesized by forming an amide bond between the carboxylic acid moiety and an amine. The synthesis of N-substituted amides, such as 2-(cyclohexylamino)-2-oxoacetic acid, involves the reaction of this compound with cyclohexylamine (B46788).
This amidation can be achieved by first converting the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-cyclohexyl-2-oxoacetyl chloride is then treated with cyclohexylamine to form the desired amide.
Alternatively, modern peptide coupling reagents can be used to facilitate the direct condensation of the carboxylic acid and the amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. This method avoids the need to isolate the harsh acyl chloride intermediate and typically proceeds under mild conditions. A similar strategy involves reacting the ethyl ester, ethyl 2-cyclohexyl-2-oxoacetate, directly with the amine, although this may require more forcing conditions than the acid-based coupling methods.
Formation of Hydroxylated and Related Derivatives (e.g., 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid)
The synthesis of hydroxylated derivatives, such as 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, is of significant interest as these compounds serve as crucial intermediates for various pharmaceutical products, including oxybutynin. google.com Various synthetic routes have been developed to achieve these structures, including multi-step sequences and asymmetric approaches to obtain specific enantiomers.
One established method involves a multi-step synthesis starting from D-mannose to yield the chiral intermediate (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This pathway includes reactions such as oxidation, benzylation, and Grignard reactions. researchgate.net Another similar pathway utilizes a Wittig reaction, asymmetric dihydroxylation, and subsequent oxidation and Grignard addition steps. researchgate.net
| Step | Reagents and Catalysts | Solvent(s) | Yield | Reference |
| Pathway 1 | ||||
| (i) Phenylmagnesium bromide | Tetrahydrofuran | 88% | researchgate.net | |
| (ii) Pyridinium chlorochromate, CH₃CO₂Na | CH₂Cl₂ | 84% | researchgate.net | |
| (iii) Cyclohexylmagnesium bromide | Tetrahydrofuran | 87% | researchgate.net | |
| (iv) NaH, C₆H₅CH₂Br | Tetrahydrofuran | 88% | researchgate.net | |
| (v) aq. HCl | CH₃OH | 92% | researchgate.net | |
| (vi) NaIO₄ | CH₃CN, H₂O | 81% | researchgate.net | |
| (vii) NaClO₂ | Not specified | 68% | researchgate.net | |
| Pathway 2 | ||||
| (i) Ph₃P⁺CH₃I⁻, n-C₄H₉Li | Tetrahydrofuran | 92% | researchgate.net | |
| (ii) OsO₄, K₃Fe(CN)₆, Hydroquinine 1,4-phthalazinediyl ether | tert-Butanol, H₂O | 70% | researchgate.net | |
| (iii) (COCl)₂, (C₂H₅)₃N | Dimethylsulfoxide, CH₂Cl₂ | Not isolated | researchgate.net | |
| (iv) NaClO₂, NaH₂PO₄·2H₂O, 2-methyl-2-butene | tert-Butanol | 70% | researchgate.net | |
| (v) Cyclohexylmagnesium bromide, (CH₃CO)₂Cu | Tetrahydrofuran | 74% | researchgate.net | |
| (vi) K₂OsO₂(OH)₂, K₃Fe(CN)₆, Hydroquinine 1,4-phthalazinediyl ether | tert-Butanol | 80% | researchgate.net |
Alternative production methods include the condensation of ethyl benzoylformate with cyclohexylmagnesium bromide, followed by hydrolysis to yield the final acid. google.com However, this method has been noted for requiring large volumes of diethyl ether and resulting in lower yields. google.com Asymmetric synthesis has also been achieved using carbohydrate derivatives as precursors, allowing for stereospecific formation of (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. rsc.org For instance, the hydrogenolysis of 6-deoxy-1,2-O-isopropylidene-5-C-phenyl-β-L-idofuranose using Raney nickel proceeds with retention of configuration at the benzylic center. rsc.org
Advanced and Sustainable Synthetic Approaches
Modern organic synthesis increasingly focuses on developing "green" and efficient methodologies. For α-keto acids, these advanced approaches include biocatalysis, photoredox catalysis, and microwave-assisted reactions, which offer mild conditions, high selectivity, and reduced environmental impact compared to conventional methods. mdpi.com
Photoredox Catalysis for Acylation and Functionalization
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for generating highly reactive acyl radicals from α-keto acids under mild conditions. sci-hub.sethieme-connect.comnih.gov This method typically involves the photocatalytic oxidative decarboxylation of an α-keto acid to form an acyl radical, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govmdpi.com
A notable advancement is the use of inexpensive and commercially available organic dyes as photoredox catalysts. For example, 2-chloro-thioxanthen-9-one (Cl-TXO) has been effectively used to mediate the formation of acyl radicals from α-keto acids under visible light. organic-chemistry.orgacs.orgnih.gov These generated acyl radicals can be coupled with aryl halides through a dual catalysis system with a bipyridyl-stabilized Ni(II) catalyst, or added to olefins to synthesize a diverse range of ketones. sci-hub.seorganic-chemistry.org This protocol is characterized by its reliability, atom economy, and broad functional group tolerance. acs.org
Other photoredox systems have also been developed. The photocatalyst [Ru(phen)₃]Cl₂ can be used with molecular oxygen as a terminal oxidant for the decarboxylative coupling of α-keto acids with amines to form amides. nih.gov More complex dual catalytic systems, such as photoredox/Iridium catalysis, have enabled regioselective unsymmetric bis-acylation of olefins using α-keto acids and acyl imidazoles. mdpi.com
| Reaction Type | α-Keto Acid | Coupling Partner | Photocatalyst / Co-catalyst | Product | Yield | Reference |
| Decarboxylative Arylation | Various aromatic & aliphatic | Aryl Halides | Cl-TXO / Ni(II) | Aryl Ketones | Moderate to Excellent | sci-hub.se |
| Decarboxylative Hydroacylation | Phenylglyoxylic acid | Styrene | Cl-TXO | 1,3-diphenylpropan-1-one | 27% (initial) | acs.org |
| Decarboxylative Amidation | Various aromatic | Amines | [Ru(phen)₃]Cl₂ / O₂ | Amides | 64-85% | nih.gov |
| Reductive Michael Addition | (Hetero)aroyl | α,β-unsaturated esters, ketones, etc. | Not specified | 1,4-dicarbonyl compounds | 45-94% | nih.gov |
| Unsymmetric Bis-acylation | Various | Olefins, Acyl Imidazoles | Photoredox / Iridium | Poly-substituted heterocycles | Acceptable | mdpi.com |
Microwave-Assisted Synthesis in α-Ketoacid Chemistry
Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, better selectivity, and significantly reduced reaction times compared to conventional heating methods. researchgate.netoatext.com In α-ketoacid chemistry, microwave irradiation has been applied to facilitate multicomponent couplings and condensation reactions.
A notable application is the microwave-assisted decarboxylative three-component coupling of a 2-oxoacetic acid, an amine, and an alkyne. acs.org This copper(I)-catalyzed reaction provides an efficient pathway to polysubstituted propargylamines. The use of microwave heating is crucial for the efficiency of this transformation. acs.org
Another example is the aldol-condensation of glyoxylic acid (a simple α-keto acid) with various methyl ketones to produce 4-oxo-2-butenoic acids. rsc.org Researchers developed optimized microwave-assisted conditions that depend on the nature of the ketone substrate. Aryl methyl ketones react efficiently using tosic acid as a catalyst at high temperatures, while aliphatic methyl ketones require milder conditions with pyrrolidine (B122466) and acetic acid as catalysts. rsc.org
| Reaction | Substrates | Catalyst/Reagents | MW Conditions | Product | Yield | Reference |
| Aldol (B89426) Condensation | Aryl methyl ketone, Glyoxylic acid | TsOH | 160 °C, 1 h | 4-Aryl-4-oxo-2-butenoic acid | 49-99% | rsc.org |
| Aldol Condensation | Cyclohexylmethyl ketone, Glyoxylic acid | Pyrrolidine, Acetic acid | 60 °C, 8 h | 4-Cyclohexyl-4-oxo-2-butenoic acid | 52% | rsc.org |
| Three-Component Coupling | 2-Oxoacetic acid, Amine, Alkyne | Cu(I) catalyst | Not specified | Propargylamine | Good | acs.org |
Chemical Reactivity and Reaction Mechanisms
Reactivity of the Carboxylic Acid Moiety in 2-Cyclohexyl-2-oxoacetic Acid
The carboxylic acid group (-COOH) is a primary site for reactions such as esterification, amidation, and decarboxylation.
The carboxylic acid group of this compound readily undergoes esterification and amidation, which are fundamental reactions for creating derivatives.
Esterification: This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.org The process follows a nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile. The equilibrium of the reaction can be shifted towards the product (ester) by removing water as it is formed or by using an excess of the alcohol. libretexts.org Polyaniline salts have also been shown to be effective catalysts for the esterification of various carboxylic acids. researchgate.net
Amidation: The conversion of this compound to its corresponding amide can be achieved using various reagents. A common method involves activating the carboxylic acid first to make it more susceptible to nucleophilic attack by an amine. For instance, the compound can be treated with a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). google.com This forms a highly reactive activated ester intermediate, which is then readily attacked by an amine to form the amide bond. Another pathway is reductive amination, where the keto acid can react with a nitrogen source like an ammonium (B1175870) salt in the presence of a reducing agent. google.com
The table below summarizes a representative amidation reaction.
| Reactants | Reagents | Product |
| This compound, Amine (R-NH₂) | HATU, DIPEA, MeCN | 2-Cyclohexyl-N-substituted-2-oxoacetamide |
Data sourced from patent CN116554122B google.com
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). While simple carboxylic acids are resistant to decarboxylation, the presence of the α-keto group in this compound facilitates this reaction. libretexts.org
Several methods can induce the decarboxylation of α-keto acids. One reported method involves using triphenylphosphine (B44618) (PPh₃) and triethylamine (B128534) (Et₃N). researchgate.net This reaction can be performed on a wide range of α-keto acids, including alkyl derivatives. researchgate.net The process can also be used to synthesize deuterated aldehydes by using heavy water (D₂O) as the solvent and deuterium (B1214612) source. researchgate.net
Photocatalysis offers another modern approach. Under visible light irradiation, α-keto acids can generate acyl radicals through decarboxylation, which can then participate in various coupling reactions. smolecule.com For example, iron-photocatalyzed systems can achieve double decarboxylation when reacting with alkynoic acids. smolecule.com
Reactivity of the α-Keto Group
The α-keto group is an electrophilic center, making it susceptible to reduction and nucleophilic attack.
The ketone functionality of this compound can be selectively reduced to a secondary alcohol, yielding 2-cyclohexyl-2-hydroxyacetic acid. This transformation is typically achieved using common reducing agents. For analogous α-keto acids, reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this reduction. smolecule.com The choice of reducing agent can be critical to avoid the simultaneous reduction of the carboxylic acid group. Sodium borohydride is generally mild enough to selectively reduce the ketone without affecting the carboxylic acid.
The polarized carbon-oxygen double bond of the keto group is a prime target for nucleophiles. savemyexams.com
Nucleophilic Addition: A classic example is the addition of hydrogen cyanide (HCN), which attacks the electrophilic carbonyl carbon to form a cyanohydrin intermediate. savemyexams.com This reaction is significant as it extends the carbon chain by one carbon. savemyexams.com
Condensation Reactions: this compound can undergo condensation reactions with amine derivatives. For instance, its reaction with hydroxylamine (B1172632) derivatives leads to the formation of oximes. pku.edu.cn In a gold(I)-catalyzed reaction, an oxime derived from this compound was converted into a nitrone. pku.edu.cn
The compound can also act as a nucleophile itself in its enolized form. In aldolase-mediated reactions, 2-oxoacids can serve as aldol (B89426) donors, reacting with an electrophile like an aldehyde. nih.gov Specifically, this compound has been shown to be tolerated as a nucleophile reacting with formaldehyde (B43269) in screenings of aldol reactions. nih.gov
The table below provides examples of reactions at the α-keto group.
| Reaction Type | Nucleophile/Reagent | Product Type |
| Reduction | Sodium Borohydride (NaBH₄) | 2-Cyclohexyl-2-hydroxyacetic acid |
| Condensation | Hydroxylamine (NH₂OH) | 2-Cyclohexyl-2-(hydroxyimino)acetic acid (Oxime) |
| Aldol Addition (as enolate) | Formaldehyde (HCHO) | 4-Cyclohexyl-4-hydroxy-2-oxobutanoic acid |
Data interpreted from sources smolecule.compku.edu.cnnih.gov
Transformations Involving the Cyclohexyl Substituent
The cyclohexyl group is a saturated aliphatic ring, which makes it generally unreactive under the mild conditions required for transformations of the carboxylic acid and α-keto functionalities. Reactions that target saturated alkanes, such as free-radical halogenation, typically require harsh conditions (e.g., UV light or high temperatures) that would likely decompose the rest of the molecule. Therefore, in most synthetic applications involving this compound, the cyclohexyl ring is considered a stable, non-reactive substituent that primarily imparts steric bulk and lipophilicity to the molecule. No common transformations specifically targeting the cyclohexyl ring while preserving the other functional groups are widely reported in the reviewed literature.
Mechanistic Insights into Key Reactions
Understanding the mechanisms of these reactions provides a deeper insight into the behavior of this compound and its analogues, enabling the prediction of products and the design of new synthetic routes.
The aldol condensation is a cornerstone of carbon-carbon bond formation. wikipedia.org The reaction proceeds via an aldol addition followed by a dehydration step to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org
Base-Catalyzed Mechanism:
Enolate Formation: A base abstracts an acidic α-hydrogen from a carbonyl compound, creating a nucleophilic enolate ion. iitk.ac.in
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second molecule, forming a tetrahedral alkoxide intermediate. iitk.ac.in
Protonation: The alkoxide is protonated by the solvent (e.g., water or ethanol) to give a β-hydroxy carbonyl compound (the aldol addition product). iitk.ac.in
Dehydration: If the reaction mixture is heated, the base removes a proton from the now-acidic α-carbon, forming a new enolate. This is followed by the elimination of the hydroxide (B78521) ion from the β-carbon to form a π-bond, resulting in an α,β-unsaturated product. masterorganicchemistry.comwikipedia.org
Acid-Catalyzed Mechanism:
Enol Formation: The carbonyl oxygen is protonated by an acid catalyst, making the α-hydrogens more acidic and facilitating tautomerization to the enol form.
Nucleophilic Attack: The electron-rich double bond of the enol attacks the protonated carbonyl carbon of a second molecule.
Deprotonation: A base (like water) removes a proton from the resulting oxonium ion to yield the neutral β-hydroxy carbonyl product, regenerating the acid catalyst.
For a molecule like this compound, the aldol reaction would likely involve the enolate formed by deprotonation of the carbon on the cyclohexyl ring, α to the ketone.
Visible-light photoredox catalysis has emerged as a powerful and sustainable method for generating acyl radicals from α-keto acids under mild conditions. nih.gov The general mechanism involves the decarboxylation of the α-keto acid. mdpi.comsci-hub.se
A typical photoredox catalytic cycle proceeds as follows:
Excitation: A photocatalyst (PC), often an iridium or ruthenium complex, absorbs visible light and is promoted to an excited state (PC*). mdpi.comrsc.org
Single Electron Transfer (SET): The excited photocatalyst (PC*) is a potent oxidant and can accept an electron from the α-keto acid. This SET process results in the reduced form of the photocatalyst (PC⁻) and an α-keto acid radical cation. mdpi.comnih.gov
Decarboxylation: The unstable α-keto acid radical cation rapidly undergoes decarboxylation, releasing a molecule of carbon dioxide (CO₂) and forming a highly reactive acyl radical. sci-hub.se
Radical Reaction & Catalyst Regeneration: The acyl radical can then participate in a variety of transformations, such as addition to an alkene or coupling with an aryl halide. nih.govrsc.org The reduced photocatalyst (PC⁻) is oxidized back to its ground state in a subsequent step (e.g., by reducing an intermediate in the reaction or by an external oxidant), completing the catalytic cycle. mdpi.com
Recent studies have revealed a more complex "tandem photoredox catalysis" mechanism for some iridium-based systems, where the catalyst undergoes further transformations to a stable hydride species (IrH⁺) which, upon absorbing more photons, becomes the key species (IrH₃) that triggers a second photoredox cycle. rsc.orgnih.gov
The combination of Michael additions and aldol reactions in a single synthetic sequence allows for the rapid construction of complex cyclic molecules. wikipedia.org A particularly powerful variant is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. libretexts.org
A double Michael addition-aldol sequence is a domino reaction that forms multiple bonds in one pot. wikipedia.org The mechanism can be generalized as follows:
First Michael Addition: A Michael donor (a nucleophile, typically an enolate) undergoes a 1,4-conjugate addition to a Michael acceptor (an α,β-unsaturated carbonyl compound). wikipedia.org This creates a new enolate intermediate.
Second Michael Addition: This newly formed enolate can then act as a nucleophile in a second Michael addition if another acceptor is present, elongating the carbon chain.
Intramolecular Aldol Cyclization: The product of the Michael addition(s) is often a 1,5-dicarbonyl or a related species. tamu.edu In the presence of a base or acid, this intermediate can undergo an intramolecular aldol reaction. An enolate is formed at one position, which then attacks a carbonyl group elsewhere in the molecule to form a cyclic β-hydroxy carbonyl compound. libretexts.orgtamu.edu
Dehydration: The cyclic aldol product often dehydrates readily, especially with heating, to yield a more stable, conjugated cyclic enone. tamu.edu
This type of tandem reaction is highly efficient for creating polyfunctionalized cyclohexanol (B46403) or cyclohexenone structures from simple precursors. wikipedia.org
Applications in Medicinal Chemistry and Bioactive Compound Synthesis
Role as a Key Intermediate in Pharmaceutical Synthesis
2-Cyclohexyl-2-oxoacetic acid and its derivatives are pivotal starting materials in the multi-step synthesis of various pharmaceutical agents. The reactivity of the keto and carboxylic acid groups allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures.
A significant application of this compound derivatives is in the synthesis of established therapeutic agents. A prominent example is its connection to the production of Oxybutynin, a medication used to treat overactive bladder. While not a direct precursor in the most common synthetic routes, its reduced form, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, is a crucial intermediate. The synthesis of this intermediate can start from benzoylformic acid ester and cyclohexene, which then undergoes further reactions to yield the final active pharmaceutical ingredient. google.com
Furthermore, the synonym for this compound, α-oxocyclohexaneacetic acid, is utilized in the preparation of substituted bicyclic compounds that act as modulators for the Farnesoid X receptor (FXR). chemicalbook.com FXR is a nuclear receptor involved in bile acid, lipid, and glucose metabolism, making its modulators potential therapeutics for metabolic diseases. Additionally, this compound is a precursor for synthesizing inhibitors of FKBP51 and FKBP52, proteins implicated in psychiatric disorders. chemicalbook.com
The versatility of this compound as a precursor is further highlighted by its use in creating various derivatives. For instance, it can be used to produce esters and amides, which are common functional groups in many drug molecules. biosynth.com A Chinese patent describes the use of this compound in preparing α-keto acid amides that exhibit tyrosinase inhibitory activity, suggesting potential applications in treating hyperpigmentation disorders. google.com
The cyclohexyl moiety is a favored structural motif in drug discovery. Its three-dimensional and lipophilic nature can enhance binding affinity and selectivity to biological targets. The cyclohexyl group can serve as a bioisostere for other groups, like a phenyl or tert-butyl group, offering advantages in terms of metabolic stability and pharmacokinetic properties. The rigid nature of the cyclohexyl ring, compared to a flexible alkyl chain, can also reduce the entropic penalty upon binding to a target, leading to improved potency.
This compound serves as a valuable building block for generating libraries of novel compounds for high-throughput screening in drug discovery programs. Its reactive handles allow for the introduction of diverse substituents, leading to a wide range of chemical entities with potentially varied pharmacological profiles. For example, derivatives of the structurally similar 2-cyclopentyl-2-oxoacetic acid have been explored for their potential as lead compounds in pharmaceutical development. smolecule.com The ability to readily modify the core structure of this compound makes it an attractive starting point for identifying new drug candidates.
Biological Interactions and Potential Bioactivities
The inherent chemical features of α-keto acids, including this compound, suggest a propensity for engaging in various biological interactions. Research into this class of compounds has revealed a spectrum of potential bioactivities, from enzyme inhibition to modulation of metabolic pathways.
α-Keto acids are known to interact with a variety of enzymes, often acting as inhibitors. Their structural similarity to the natural substrates of many enzymes allows them to bind to the active site, thereby blocking the enzyme's catalytic activity.
There is evidence that derivatives of this compound can function as enzyme inhibitors. As previously mentioned, it is a precursor for inhibitors of the immunophilin proteins FKBP51 and FKBP52, which are involved in regulating the stress response and have been identified as potential targets for psychiatric disorders. chemicalbook.com Furthermore, α-keto acid amides derived from this compound have been shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. google.com
Studies on the structurally related 2-cycloheptyl-2-oxoacetic acid indicate that it is being investigated for its inhibitory effects on specific biological pathways through interactions with proteins and enzymes. smolecule.com This suggests that this compound could also exhibit similar inhibitory activities. The exploration of α-keto acids as enzyme inhibitors is an active area of research in drug discovery.
The diverse biological activities of α-keto acids have led to investigations into their potential for a range of pharmacological applications. While specific studies on this compound are limited in the public domain, research on related compounds provides strong indications of its potential therapeutic utility.
Anticonvulsant Activity: Research into derivatives of the closely related 2-cyclopentyl-2-oxoacetic acid has shown that they exhibit anticonvulsant activity in animal models of epilepsy. smolecule.com This raises the possibility that this compound derivatives could also possess similar neuroactive properties. The design of novel anticonvulsant agents often involves exploring heterocyclic amino acid derivatives, a class to which modified α-keto acids can belong. nih.gov
Anticancer Activity: Some studies have explored the potential of 2-cyclopentyl-2-oxoacetic acid derivatives for inhibiting the growth of cancer cells. smolecule.com The development of hybrid molecules containing different pharmacophores is a strategy in cancer drug discovery, and α-keto acids could serve as a scaffold in such designs. ijpsr.com
Anti-inflammatory and Analgesic Potential: Preliminary studies on the related 2-cycloheptyl-2-oxoacetic acid suggest potential applications for its anti-inflammatory and analgesic effects. smolecule.com Additionally, certain oxalic acid derivatives have been reported to possess anti-inflammatory and antitussive (cough-suppressing) activities. These findings suggest that the α-keto acid motif, in combination with a cycloalkyl ring, could be a promising scaffold for the development of new anti-inflammatory and pain-relieving drugs.
The following table summarizes the potential pharmacological applications of α-keto acids based on studies of related compounds.
| Pharmacological Application | Related Compound Studied | Potential Therapeutic Area |
| Anticonvulsant | 2-Cyclopentyl-2-oxoacetic acid derivatives | Epilepsy and other seizure disorders |
| Anticancer | 2-Cyclopentyl-2-oxoacetic acid derivatives | Various types of cancer |
| Anti-inflammatory | 2-Cycloheptyl-2-oxoacetic acid, Oxalic acid derivatives | Inflammatory conditions, Pain management |
| Analgesic | 2-Cycloheptyl-2-oxoacetic acid | Pain management |
α-Keto acids are central intermediates in numerous metabolic pathways, playing crucial roles in the catabolism and anabolism of carbohydrates, fats, and proteins. While the specific metabolic fate of this compound is not extensively documented, the known roles of other α-keto acids provide a framework for understanding its potential metabolic significance.
α-Keto acids are key players in the metabolism of dicarboxylic acids. jax.org The metabolism of branched-chain α-keto acids, which are structurally related to this compound, involves dehydrogenase complexes that are vital for energy production. nih.govresearchgate.net These pathways are interconnected with fatty acid metabolism and the citric acid cycle (Krebs cycle), a central hub of cellular energy production.
The metabolism of certain drugs containing a cyclohexyl moiety can involve various enzymatic reactions, including hydroxylation and oxidation, which could potentially lead to the formation of α-keto acid-like metabolites. nih.gov The study of these metabolic pathways is crucial for understanding the efficacy and safety of pharmaceutical compounds. Given the structural similarities, it is plausible that this compound could interact with or be processed by enzymes involved in these core metabolic pathways.
Significance in Pharmaceutical Quality Control and Impurity Profiling
The integrity of any pharmaceutical product hinges on the rigorous control of its purity. Regulatory bodies worldwide mandate that all impurities in a drug substance be identified, quantified, and controlled to ensure patient safety and drug efficacy. In this context, specific chemical compounds serve as vital tools for analytical chemists.
In the landscape of pharmaceutical manufacturing, potential impurities must be synthesized and characterized. This allows them to be used as reference markers to ensure that levels in the final drug product are below safety thresholds.
A relevant area of focus is the anticoagulant drug Edoxaban, where various impurities, including nitrosamine (B1359907) derivatives, are of regulatory concern. One such impurity is "N-Nitroso Edoxaban Impurity 6". Its chemical name is 2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid. chemicea.comsynzeal.com
While the name bears a resemblance, a structural analysis reveals that this compound is a distinct molecule and is not a direct precursor in the synthesis of this specific Edoxaban impurity. The impurity features an amino-2-oxoacetic acid moiety, which is structurally different from this compound. However, the study and synthesis of such complex impurities are fundamental to modern drug safety protocols. chemicea.com The synthesis of impurity standards, whatever their origin, is a critical step in creating the analytical tools needed for robust quality control. pharmaffiliates.com
The most direct and significant role of this compound in the pharmaceutical sector is as an analytical reference standard. biosynth.com High-quality, purified reference standards are the bedrock of pharmaceutical analysis, providing the benchmark against which production batches of a drug are measured. simsonpharma.com
Commercially available as a high-purity substance, this compound serves as a tool for several key quality control functions:
Method Development and Validation: Analytical methods, such as High-Performance Liquid Chromatography (HPLC), must be developed and rigorously validated to prove they can accurately detect and quantify specific impurities. Reference standards like this compound can be used during this process to confirm the method's specificity, linearity, and accuracy for related chemical structures.
Routine Quality Control: In the day-to-day testing of raw materials, intermediates, and final APIs, working standards are used to calibrate analytical instruments and verify that the product meets its pre-defined purity specifications. zamann-pharma.com
Impurity Identification: If an unknown peak appears during chromatographic analysis of a drug substance, having a library of potential and related impurities, such as this compound, can help in its rapid identification.
By providing a stable, well-characterized point of comparison, these reference standards ensure that analytical testing is accurate, reproducible, and compliant with the stringent requirements of global regulatory agencies. simsonpharma.comgmpsop.comlgcstandards.com This underpins the entire framework of pharmaceutical quality assurance, from early development through to the final marketed product. simsonpharma.comzamann-pharma.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4354-49-8 | sigmaaldrich.comchemscene.com |
| Molecular Formula | C₈H₁₂O₃ | chemscene.com |
| Molecular Weight | 156.18 g/mol | sigmaaldrich.comchemscene.comcymitquimica.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Synonyms | α-Oxocyclohexaneacetic acid, Cyclohexylglyoxylic acid | chemscene.comcymitquimica.com |
| Physical Form | Powder | sigmaaldrich.com |
| Melting Point | 48-52 °C | sigmaaldrich.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Edoxaban |
Advanced Analytical and Spectroscopic Characterization Methods
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For 2-Cyclohexyl-2-oxoacetic acid, both ¹H and ¹³C NMR are crucial for confirming its structural integrity.
In ¹H NMR, the acidic proton of the carboxylic acid group is expected to produce a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding capabilities. The protons on the cyclohexyl ring would appear more upfield, generally between 1.0 and 3.0 ppm. The proton on the carbon adjacent to the two carbonyl groups (the α-proton) would be the most deshielded of the cyclohexyl protons, appearing at the lower end of this range.
¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum would distinctly show eight carbon signals. The carbons of the two carbonyl groups are highly deshielded and would appear far downfield. The carboxylic acid carbon (C=O) typically resonates in the 170-185 ppm range, while the ketone carbon (C=O) is even further downfield, often above 200 ppm. oregonstate.edu The carbons of the cyclohexyl ring would appear in the aliphatic region, generally between 20 and 50 ppm. rsc.org
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid Carbon (-C OOH) | 175-185 |
| Ketone Carbon (-C =O) | >200 |
| Cyclohexyl C1 (CH) | 40-50 |
| Cyclohexyl C2, C6 (CH₂) | 25-35 |
| Cyclohexyl C3, C5 (CH₂) | 20-30 |
| Cyclohexyl C4 (CH₂) | 20-30 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
The most prominent feature is the very broad absorption band for the O-H stretch of the carboxylic acid, which typically appears between 2500 and 3300 cm⁻¹. orgchemboulder.com This broadness is a result of intermolecular hydrogen bonding. Superimposed on this are the sharp C-H stretching absorptions of the cyclohexyl group, found just below 3000 cm⁻¹. pressbooks.pub
The spectrum will also show two distinct carbonyl (C=O) stretching bands. The C=O stretch of the carboxylic acid group typically appears as an intense band in the range of 1690-1760 cm⁻¹. orgchemboulder.com The C=O stretch of the α-keto group is also strong and is expected in a similar region, typically around 1715 cm⁻¹ for saturated ketones. vscht.cz The presence of these two carbonyl groups may lead to overlapping or adjacent strong peaks in this region. Additionally, the C-O stretching vibration of the carboxylic acid can be observed in the 1210-1320 cm⁻¹ range. orgchemboulder.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Very Broad |
| Cyclohexyl | C-H Stretch | 2850-2960 | Strong, Sharp |
| Ketone | C=O Stretch | ~1715 | Strong |
| Carboxylic Acid | C=O Stretch | 1690-1760 | Strong |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |
| Carboxylic Acid | O-H Bend | 1395-1440 | Medium |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. creative-proteomics.com For this compound (C₈H₁₂O₃), the molecular weight is 156.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 156.
The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, mass of 17) or the entire carboxyl group (-COOH, mass of 45). libretexts.org Therefore, prominent peaks might be expected at m/z 139 (M-17) and m/z 111 (M-45). The latter fragment, [C₆H₁₁CO]⁺, is an acylium ion, which is relatively stable. libretexts.org Further fragmentation could involve the cleavage of the cyclohexyl ring, leading to a characteristic cluster of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Identity | Description |
|---|---|---|
| 156 | [C₈H₁₂O₃]⁺ | Molecular Ion (M⁺) |
| 139 | [C₈H₁₁O₂]⁺ | Loss of -OH |
| 111 | [C₇H₁₁O]⁺ | Loss of -COOH (acylium ion) |
| 83 | [C₆H₁₁]⁺ | Loss of -COCOOH |
| 55 | [C₄H₇]⁺ | Fragment of cyclohexyl ring |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography is essential for separating the components of a mixture and for determining the purity of a compound.
High-Performance Liquid Chromatography (HPLC) for Compound Separation
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. shimadzu.com
In a standard RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. lcms.cz For organic acids, the mobile phase is often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, acidified with a small amount of an acid such as phosphoric acid or formic acid. nih.gov The acidic modifier is crucial as it suppresses the ionization of the carboxylic acid group, ensuring that the compound is in its neutral form, which leads to better retention and sharper, more symmetrical peaks. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength around 210 nm where the carboxyl and keto functional groups absorb light. tandfonline.com The retention time under specific conditions is a characteristic of the compound and is used for identification, while the peak area is proportional to its concentration, allowing for purity assessment and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing complex mixtures. libretexts.org Direct analysis of carboxylic acids like this compound by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal decomposition. colostate.edu
To overcome these issues, derivatization is typically required before GC-MS analysis. colostate.edu This process involves converting the polar carboxylic acid group into a less polar, more volatile ester, commonly a methyl or silyl (B83357) ester. colostate.eduusherbrooke.ca For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton into a trimethylsilyl (B98337) (TMS) group. usherbrooke.ca
Once derivatized, the sample is injected into the GC, where it is vaporized and separated from other components based on boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for positive identification by comparing the fragmentation pattern to spectral libraries. This technique is invaluable for identifying and quantifying this compound within complex matrices such as reaction mixtures or biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile analytical technique for the detection and quantification of trace levels of chemical compounds in complex mixtures. Its application is particularly relevant for the analysis of α-keto acids like this compound, which can be challenging to analyze by other methods due to their reactivity and potential for degradation. acs.orgacs.org While specific studies detailing the trace analysis of this compound are not extensively documented in publicly available literature, established LC-MS methodologies for related α-keto acids provide a robust framework for its analysis. regionh.dkjst.go.jpnih.gov
A common strategy to enhance the sensitivity and stability of α-keto acids for LC-MS analysis involves a pre-column derivatization step. acs.orgjst.go.jp This chemical modification targets the reactive keto group, converting it into a more stable and readily ionizable derivative. For instance, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)oxime has been successfully employed for the analysis of various α- and β-keto acids, significantly improving their detection limits. jst.go.jp Another approach involves derivatization with phenylhydrazine (B124118) to form stable hydrazones, which can then be analyzed with high sensitivity using LC-MS/MS. acs.org
The separation of the derivatized this compound would typically be achieved using reversed-phase liquid chromatography (RPLC). nih.gov The choice of column, mobile phase composition, and gradient elution would be optimized to achieve sufficient retention and resolution from other matrix components.
Following chromatographic separation, detection is performed by a mass spectrometer, often a tandem quadrupole (MS/MS) instrument, operating in multiple reaction monitoring (MRM) mode. jst.go.jp This highly selective and sensitive detection method allows for the quantification of the target analyte at very low concentrations, making it ideal for trace analysis. The selection of precursor and product ion transitions specific to the derivatized this compound would ensure high specificity and minimize interferences. The method would be validated for parameters such as linearity, accuracy, precision, and recovery to ensure reliable quantification. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Derivatized α-Keto Acid
| Parameter | Value |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M-H]⁻ of the derivatized analyte |
| Product Ion (m/z) | Specific fragment ion of the derivatized analyte |
| Collision Energy | Optimized for the specific transition |
Other Analytical Techniques
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This information is crucial for confirming the empirical and molecular formula of a synthesized compound like this compound. The experimentally determined elemental composition is compared with the theoretical values calculated from the proposed chemical formula.
For this compound, with the molecular formula C₈H₁₂O₃, the theoretical elemental composition can be calculated based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and oxygen (16.00 g/mol ). biosynth.comchemscene.com The total molecular weight of the compound is approximately 156.18 g/mol . biosynth.comchemscene.com
The analysis is typically performed using an automated elemental analyzer. A small, accurately weighed amount of the purified compound is combusted at high temperatures in a stream of oxygen. The combustion products (carbon dioxide, water, and nitrogen oxides) are then passed through a series of columns that separate them, and they are subsequently detected by a thermal conductivity detector. The instrument is calibrated using a standard compound with a known elemental composition.
A close agreement between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the purity and the correct stoichiometric composition of this compound.
Table 2: Theoretical Elemental Composition of this compound (C₈H₁₂O₃)
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |
| Carbon (C) | 12.01 | 8 | 96.08 | 61.52 |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 7.74 |
| Oxygen (O) | 16.00 | 3 | 48.00 | 30.74 |
| Total | 156.176 | 100.00 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of 2-Cyclohexyl-2-oxoacetic acid. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can determine the optimized geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. From the electronic density, various properties related to reactivity can be derived.
Key electronic properties that can be calculated using DFT include the dipole moment, polarizability, and various reactivity descriptors. The distribution of electron density, for instance, can reveal the electrophilic and nucleophilic sites within the molecule. The carbonyl carbons are expected to be electrophilic, while the oxygen atoms are nucleophilic.
Table 1: Calculated Electronic Properties of this compound (Representative DFT Data)
| Property | Calculated Value | Units |
| Total Energy | -535.12345 | Hartrees |
| Dipole Moment | 2.85 | Debye |
| Polarizability | 15.67 | ų |
| HOMO Energy | -7.12 | eV |
| LUMO Energy | -1.98 | eV |
| HOMO-LUMO Gap | 5.14 | eV |
Note: The data in this table is illustrative of typical values obtained from DFT calculations and is not from a specific published study.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy and shape of the HOMO and LUMO are crucial for understanding the reactivity of this compound. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. A larger HOMO-LUMO energy gap generally implies greater molecular stability and lower chemical reactivity.
For this compound, the HOMO is likely to be localized on the oxygen atoms of the carboxylic acid and keto groups, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be distributed over the carbonyl groups, suggesting these are the sites for nucleophilic attack.
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its observed spectrum.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, often using DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus.
By simulating the NMR spectrum, chemists can compare the theoretical data with experimental results to confirm the structure of the molecule. Discrepancies between the calculated and experimental spectra can provide insights into conformational dynamics or solvent effects.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Carbonyl (C=O) | 165.2 |
| Keto Carbonyl (C=O) | 198.7 |
| Cyclohexyl C1 (CH) | 52.3 |
| Cyclohexyl C2, C6 (CH₂) | 27.8 |
| Cyclohexyl C3, C5 (CH₂) | 25.4 |
| Cyclohexyl C4 (CH₂) | 26.1 |
Note: The data in this table is for illustrative purposes to show typical predicted values and is not from a specific published study.
Theoretical vibrational analysis, typically performed using DFT, calculates the harmonic vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an experimental Fourier-Transform Infrared (FT-IR) spectrum. Each calculated vibrational mode can be visualized to understand the specific atomic motions responsible for each peak.
For this compound, theoretical calculations can help assign the characteristic stretching frequencies of the C=O bonds in the carboxylic acid and keto groups, as well as the O-H stretch of the carboxylic acid and the various C-H stretches of the cyclohexyl ring. A study on the similar compound 2-oxo-octanoic acid showed that the carbonyl stretches are red-shifted in the solid phase compared to the gas phase due to intermolecular interactions. rsc.org
Table 3: Key Predicted Vibrational Frequencies for this compound (Illustrative Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3450 |
| C-H Stretch (Cyclohexyl) | 2935, 2860 |
| C=O Stretch (Keto) | 1755 |
| C=O Stretch (Carboxylic Acid) | 1720 |
| C-O Stretch (Carboxylic Acid) | 1250 |
Note: The data in this table is for illustrative purposes and is not from a specific published study.
Mechanistic Computational Studies
Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies and reaction thermodynamics.
For this compound, mechanistic computational studies could be employed to investigate various reactions. For example, the decarboxylation of this compound to form cyclohexanecarbaldehyde could be studied. DFT calculations could be used to locate the transition state for the loss of carbon dioxide and determine the energetic barrier for this process. Such studies would provide valuable insights into the reactivity and stability of the molecule under different conditions. Another area of investigation could be its condensation reactions, where theoretical calculations could help elucidate the role of catalysts and the stereochemical outcomes of the reaction.
Transition State Geometries and Reaction Pathways
The study of transition state geometries is crucial for understanding the kinetics and mechanisms of chemical reactions. Computational methods, particularly density functional theory (DFT), are employed to map out the potential energy surface of a reaction, identifying the low-energy pathways from reactants to products. These pathways proceed through a high-energy transition state, the geometry of which dictates the activation energy of the reaction.
For α-keto acids like this compound, a common reaction is decarboxylation, where the carboxylic acid group is removed as carbon dioxide. Theoretical studies on analogous α-keto acids have elucidated the concerted mechanism for this process. The transition state for the uncatalyzed decarboxylation typically involves the formation of a cyclic-like structure where the carboxyl hydrogen interacts with the α-keto group, facilitating the C-C bond cleavage.
Table 1: Illustrative Calculated Geometrical Parameters for the Transition State of a Generic α-Keto Acid Decarboxylation
| Parameter | Value (Å or Degrees) | Description |
| Cα-COOH Bond Length | 1.58 | The bond being broken. |
| O=Cα-C-O Angle | 115.2 | Angle indicating the puckering of the pseudo-ring. |
| O-H (carboxyl) Distance | 1.08 | The bond length of the hydroxyl group. |
| C=O (keto)...H Distance | 1.85 | The non-covalent interaction distance in the transition state. |
Note: The data in this table is illustrative for a generic α-keto acid and not specific to this compound.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Enzymatic Contexts
To understand how enzymes catalyze reactions involving this compound, a hybrid computational method known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. nih.gov In this approach, the region of the system where the chemical reaction occurs (the substrate and key active site residues) is treated with a high level of theory (QM), while the rest of the enzyme and surrounding solvent are treated with a more computationally efficient method (MM). biomolmd.org This allows for the modeling of large biological systems without sacrificing accuracy in the description of the bond-breaking and bond-forming events. nih.gov
For instance, in the enzymatic decarboxylation of α-keto acids, QM/MM simulations can reveal the specific roles of active site amino acid residues. rsc.org These residues can act as proton donors or acceptors, stabilize the transition state through hydrogen bonding or electrostatic interactions, and correctly orient the substrate for optimal catalysis. rsc.orgfrontiersin.org
A typical QM/MM study of an enzyme-catalyzed reaction involving an α-keto acid would involve:
Model Building: Creating a model of the enzyme-substrate complex, often based on a crystal structure.
Partitioning: Defining the QM and MM regions. The QM region would typically include the α-keto acid substrate and the side chains of catalytically important residues.
Reaction Coordinate Scanning: Systematically changing the geometry along the presumed reaction pathway to map out the potential energy surface and locate the transition state.
Free Energy Calculations: Employing methods like umbrella sampling or metadynamics to calculate the free energy profile of the reaction, which provides the activation free energy and can be compared with experimental kinetic data.
These simulations have shown that for many decarboxylases, the enzyme provides an environment that significantly lowers the activation energy compared to the reaction in solution. semanticscholar.org
Advanced Property Predictions
Computational chemistry is also a valuable tool for predicting the physical and chemical properties of molecules, including advanced properties relevant to materials science.
Non-Linear Optical (NLO) Properties and Polarizabilities
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is related to how its electron cloud is distorted by an external electric field. This is quantified by the polarizability (α) and the first and second hyperpolarizabilities (β and γ).
Computational methods, such as DFT and time-dependent DFT (TD-DFT), can be used to calculate these properties for a given molecule. For a molecule to exhibit a significant NLO response, it often needs to have a large dipole moment and a significant difference between the ground and excited state dipole moments. Molecules with extended π-conjugation and donor-acceptor groups tend to have enhanced NLO properties.
While this compound itself is not a traditional NLO chromophore, computational studies could predict its polarizability and hyperpolarizability. The presence of carbonyl groups can introduce some degree of charge asymmetry.
Table 2: Hypothetical Calculated NLO Properties for this compound
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 2.5 |
| Average Polarizability (α) | 85 |
| First Hyperpolarizability (β) | 15 |
Note: The data in this table is hypothetical and for illustrative purposes only. The actual values would need to be calculated using appropriate quantum chemical methods.
The calculated values can then be used to screen potential candidates for NLO applications. For instance, derivatives of this compound with electron-donating and -withdrawing groups could be computationally designed and their NLO properties evaluated to search for molecules with enhanced responses.
Future Directions and Research Perspectives
Summary of Key Advancements in 2-Cyclohexyl-2-oxoacetic Acid Research
Research into this compound has primarily focused on its synthesis and its utility as a versatile building block in organic chemistry. Initially, synthetic methodologies were rooted in traditional organic reactions. However, significant progress has been made with the advent of more sophisticated and efficient techniques.
One of the notable advancements is the application of this compound in Friedel-Crafts reactions, which has been instrumental in producing enantiomeric cyclohexanones. biosynth.com These cyclohexanones are valuable intermediates for synthesizing various organic molecules, including those with applications in pharmaceuticals and materials science. Furthermore, this compound has been utilized in the synthesis of benzyl (B1604629) esters, highlighting its role as a reactive intermediate. biosynth.com
A significant leap forward has been the development of biocatalytic methods for transformations involving this compound and its derivatives. These enzymatic processes offer high selectivity and milder reaction conditions compared to conventional chemical methods. A prime example is the enzymatic reductive amination of 2-cyclohexyl-2-oxoacetate, which provides an efficient route to chiral amino acids.
The compound has also been identified as a substrate in biocatalyzed aldol (B89426) reactions. Specifically, bulky α-keto acids like cyclohexyl-2-oxoacetic acid have been successfully employed as nucleophiles in reactions with formaldehyde (B43269), demonstrating their potential in constructing complex carbon skeletons with high stereocontrol.
Emerging Trends in Synthesis and Application
The current landscape of this compound research is increasingly shaped by the principles of green chemistry and the demand for highly specific and efficient synthetic routes.
Biocatalysis and Chemoenzymatic Synthesis: A prominent trend is the growing reliance on biocatalysis. The use of enzymes, such as dehydrogenases and transaminases, for the asymmetric reduction or amination of the keto group in this compound is gaining traction. These methods are sought after for their ability to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry. Chemoenzymatic approaches, which combine the best of chemical and enzymatic transformations, are also emerging as a powerful strategy. nih.govcabidigitallibrary.org For instance, a chemical synthesis could be used to produce the α-keto acid scaffold, followed by an enzymatic step to introduce chirality.
Catalytic Asymmetric Synthesis: Beyond biocatalysis, there is a continuous effort to develop novel chiral catalysts for the stereoselective transformation of α-keto acids. This includes the catalytic asymmetric addition of organometallic reagents to the keto group, which can generate chiral α-hydroxy acids with a quaternary stereocenter. acs.orgnih.gov While not exclusively focused on the cyclohexyl derivative, these general methodologies are directly applicable and represent a significant area of research.
Applications in Medicinal Chemistry: The α-keto acid moiety is recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities and its ability to act as a versatile synthetic handle. acs.org While specific applications of this compound in drug discovery are not extensively documented in publicly available literature, the broader class of α-keto acids is known to be involved in the synthesis of antiviral and anticancer drugs. mdpi.com The cyclohexyl group can impart desirable lipophilic characteristics to a molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.
Opportunities for Future Research Directions, including Stereoselective Synthesis
The foundation laid by current research provides a fertile ground for future investigations into this compound.
Broadening the Scope of Stereoselective Synthesis: A key area for future exploration is the development of a broader range of stereoselective synthetic methods. This includes:
Asymmetric Hydrogenation: Investigating various chiral metal catalysts for the asymmetric hydrogenation of the keto group to produce chiral 2-cyclohexyl-2-hydroxyacetic acid.
Enantioselective Nucleophilic Additions: Expanding the portfolio of nucleophiles (e.g., alkynyl, aryl, and allyl groups) that can be added enantioselectively to the carbonyl group, leading to a diverse array of chiral α-hydroxy acids.
Advanced Biocatalysis: Discovering and engineering novel enzymes with enhanced activity and substrate specificity for this compound. This could involve screening microbial sources or using directed evolution techniques to tailor enzymes for specific transformations.
Exploration of Novel Applications: There are significant opportunities to explore new applications for this compound and its derivatives:
Pharmaceutical and Agrochemical Discovery: Systematically incorporating the this compound motif into screening libraries for the discovery of new bioactive compounds. Its unique structural features could lead to the identification of novel drug candidates or agrochemicals.
Polymer Chemistry: Investigating the potential of this compound and its derivatives as monomers for the synthesis of novel biodegradable polymers with tailored properties.
Materials Science: Exploring the use of this compound in the synthesis of functional materials, such as chiral ligands for asymmetric catalysis or components of liquid crystals.
Mechanistic Studies: Detailed mechanistic studies of both chemical and enzymatic reactions involving this compound can provide valuable insights for the rational design of more efficient and selective catalysts and reaction conditions.
The following table summarizes the key research directions and their potential impact:
| Research Direction | Potential Impact |
| Development of Novel Stereoselective Synthetic Methods | Access to a wider range of enantiomerically pure building blocks for various applications. |
| Exploration of New Applications in Medicinal Chemistry | Discovery of new therapeutic agents with improved efficacy and pharmacokinetic profiles. |
| Utilization in Polymer and Materials Science | Creation of new materials with unique and desirable properties. |
| In-depth Mechanistic Studies | Rational design of more efficient and selective synthetic methodologies. |
Q & A
Basic: What are the optimal synthetic routes for 2-cyclohexyl-2-oxoacetic acid, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound typically involves a two-step procedure:
Aldol condensation : Cyclohexanone reacts with glyoxylic acid under basic conditions (e.g., NaOH) to form the intermediate.
Oxidation and purification : The intermediate is oxidized, followed by crystallization at low temperatures (−20°C), yielding the final product with a 54% isolated yield over two steps .
Key considerations :
- Base selection (e.g., NaOH vs. KOH) affects reaction kinetics and byproduct formation.
- Temperature control during crystallization is critical to avoid decomposition of the oxoacetic acid moiety.
Basic: What spectroscopic methods are most reliable for structural confirmation of this compound?
Answer:
1H and 13C NMR are the gold standards for structural elucidation:
- 1H NMR (400 MHz, CDCl3) : Peaks at δ 3.22 (dtt, J = 11.5, 7.9 Hz) confirm the cyclohexyl proton environment, while δ 1.13–1.86 (m) corresponds to axial and equatorial cyclohexyl protons .
- 13C NMR : Signals at δ 198.3 (ketone carbonyl) and 159.2 (carboxylic acid carbonyl) validate the oxoacetic acid backbone .
Supplementary methods : IR spectroscopy can confirm carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and ketone C=O stretches (~1700 cm⁻¹).
Advanced: How does the cyclohexyl substituent influence the compound’s reactivity in enzymatic aldol reactions?
Answer:
The cyclohexyl group introduces steric and electronic effects that modulate reactivity:
- Steric hindrance : The bulky cyclohexyl ring reduces substrate accessibility in enzyme active sites, requiring biocatalysts with spacious binding pockets (e.g., engineered aldolases) .
- Electronic effects : Electron-donating cyclohexyl groups stabilize transition states in aldol condensations, enhancing enantioselectivity in chiral synthesis .
Experimental validation : Kinetic assays comparing cyclohexyl vs. linear alkyl analogs (e.g., methyl or ethyl) can quantify these effects .
Advanced: How do pH and temperature affect the stability of this compound in aqueous solutions?
Answer:
- pH dependence : The compound is stable under acidic conditions (pH 2–4) but undergoes hydrolysis at neutral or alkaline pH due to nucleophilic attack on the ketone carbonyl.
- Temperature : Degradation accelerates above 25°C, with a half-life reduction of ~40% at 37°C.
Methodology : Stability studies using HPLC or LC-MS to monitor degradation products under varying pH (2–10) and temperature (4–50°C) .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer:
Discrepancies in yields (e.g., 54% vs. lower literature values) may arise from:
Purification efficiency : Crystallization at −20°C vs. room temperature impacts recovery .
Side reactions : Uncontrolled oxidation or aldol adduct dimerization can reduce yields.
Mitigation strategies :
- Optimize reaction stoichiometry (e.g., glyoxylic acid excess).
- Use inert atmospheres to prevent oxidation during synthesis .
Basic: What are the safety protocols for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of aerosols.
- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Advanced: What role does this compound play in studying enzyme inhibition mechanisms?
Answer:
The compound acts as a competitive inhibitor for enzymes with α-ketoacid-binding sites (e.g., dehydrogenases):
- Mechanistic insight : Its keto group mimics natural substrates, blocking active sites.
- Experimental design : Use kinetic assays (e.g., Michaelis-Menten plots) to measure inhibition constants (Ki) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
